molecular formula C19H19F2N5O3S2 B14979469 N-(3,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14979469
M. Wt: 467.5 g/mol
InChI Key: PVBJMXDBCNIERQ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic substitution reaction, where the triazole-sulfonamide intermediate reacts with a difluorophenyl halide.

    Final Coupling: The final step involves coupling the difluorophenyl-triazole-sulfonamide intermediate with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to various biological effects. The triazole ring and sulfonamide group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • **N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • **N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(3,4-Difluorophenyl)-2-({4-Methyl-5-[(N-phenylmethanesulfonamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the triazole ring and sulfonamide moiety contribute to its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C19H19F2N5O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19F2N5O3S2/c1-25-17(11-26(31(2,28)29)14-6-4-3-5-7-14)23-24-19(25)30-12-18(27)22-13-8-9-15(20)16(21)10-13/h3-10H,11-12H2,1-2H3,(H,22,27)

InChI Key

PVBJMXDBCNIERQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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